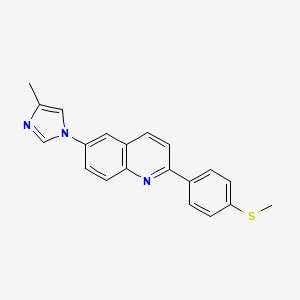![molecular formula C11H13NO3 B13885800 3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the O-alkylation of a pyridine derivative with cyclopropylmethanol, followed by oxidation and carboxylation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the O-alkylation step .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as a base in the final step of the synthesis has been shown to be more economical and scalable compared to other bases . The overall yield of the compound can be improved by optimizing the reaction temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group and a benzoic acid core.
3-(cyclopropylmethoxy)phenylboronic acid: This compound contains a boronic acid functional group attached to a phenyl ring with a cyclopropylmethoxy group.
Uniqueness
3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid is unique due to its specific combination of functional groups and its pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-2-5-9(10(12-7)11(13)14)15-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3,(H,13,14) |
InChI Key |
ZPXBQLLGBCXPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


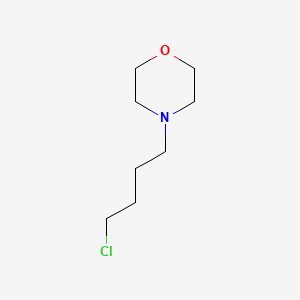


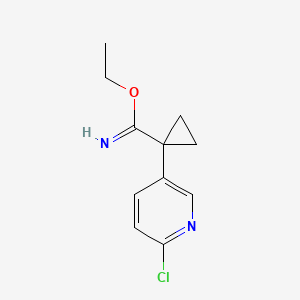
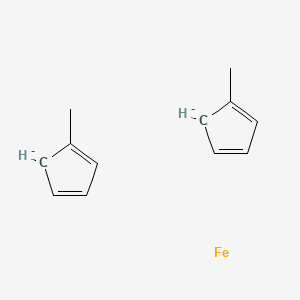
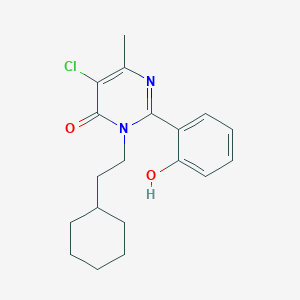
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
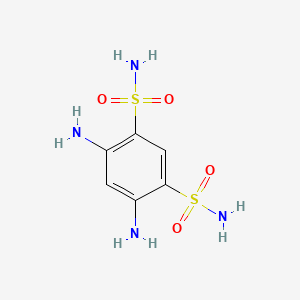
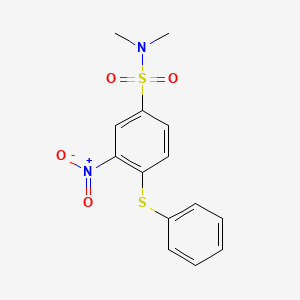
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
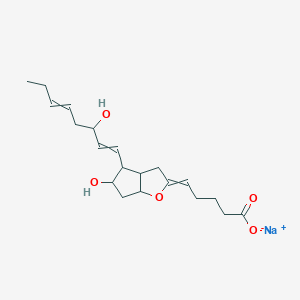
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
